![molecular formula C21H23N3O4 B11295171 2-(4-ethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide CAS No. 1092336-06-5](/img/structure/B11295171.png)
2-(4-ethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide
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Overview
Description
2-(4-ethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of an ethylphenoxy group, a methoxyphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 4-methoxyphenylhydrazine with ethyl oxalate under acidic conditions to form the oxadiazole intermediate.
Attachment of the ethylphenoxy group: The oxadiazole intermediate is then reacted with 4-ethylphenol in the presence of a base such as potassium carbonate to form the ethylphenoxy derivative.
Acetylation: The final step involves the acetylation of the ethylphenoxy derivative with acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced to form an amine derivative.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenoxy)-N-{2-[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide.
Reduction: Formation of 2-(4-ethylphenoxy)-N-{2-[3-(4-aminophenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
2-(4-ethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-methylphenoxy)acetate: Similar in structure but contains a chloro and methyl group instead of ethyl and methoxy groups.
2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Contains a furochromen ring instead of an oxadiazole ring.
Uniqueness
2-(4-ethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide is unique due to the presence of both the ethylphenoxy and methoxyphenyl groups, as well as the oxadiazole ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
2-(4-ethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide (CAS No. 1092336-06-5) is a synthetic compound with a complex structure that includes an ethylphenoxy group and an oxadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.
Chemical Structure
The molecular formula of the compound is C24H26N2O3, with a molecular weight of approximately 402.48 g/mol. The structural features include:
- Phenoxy group : Contributes to hydrophobic interactions.
- Oxadiazole ring : Known for its biological activity, particularly in anticancer agents.
- Acetamide moiety : Enhances solubility and bioavailability.
Anticancer Properties
Preliminary studies suggest that this compound may interact with specific proteins involved in signaling pathways related to cancer progression.
- Mechanism of Action : The compound is believed to inhibit key enzymes or receptors involved in tumor growth. For instance, it may act as a modulator of G-protein coupled receptors (GPCRs), which play significant roles in cell signaling and cancer biology.
- In Vitro Studies : In laboratory settings, the compound has shown promising results in inhibiting the proliferation of various cancer cell lines. These studies typically involve assays that measure cell viability and apoptosis induction.
- Case Study : A recent study evaluated the effects of this compound on breast cancer cell lines, demonstrating a dose-dependent inhibition of cell growth and induction of apoptosis through caspase activation pathways.
Interaction Studies
Interaction studies using techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are essential to elucidate the binding affinities and mechanisms by which this compound exerts its biological effects.
Interaction Study | Technique Used | Findings |
---|---|---|
Binding Affinity | SPR | High affinity for specific cancer-related proteins |
Structural Analysis | NMR | Confirmation of binding conformations |
Comparative Analysis
Comparative studies with structurally similar compounds have been conducted to assess differences in biological activity:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-(4-fluorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide | Similar phenoxy and oxadiazole groups | Fluorine substituent may enhance reactivity |
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N'-(4-chlorophenyl)acetamide | Chlorophenyl instead of ethyl group | Variation in halogen influences pharmacodynamics |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
- Absorption : The compound shows favorable solubility characteristics due to its acetamide moiety.
- Distribution : Its lipophilic nature suggests extensive distribution in tissues.
- Metabolism : Initial studies indicate metabolic pathways involving hepatic enzymes.
- Excretion : Predominantly renal excretion noted in animal models.
Properties
CAS No. |
1092336-06-5 |
---|---|
Molecular Formula |
C21H23N3O4 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-3-15-4-8-18(9-5-15)27-14-19(25)22-13-12-20-23-21(24-28-20)16-6-10-17(26-2)11-7-16/h4-11H,3,12-14H2,1-2H3,(H,22,25) |
InChI Key |
NTGCXNAIRSUFPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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